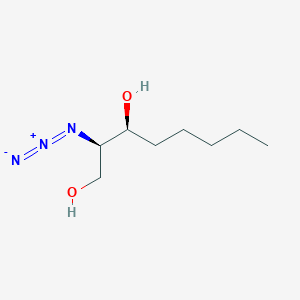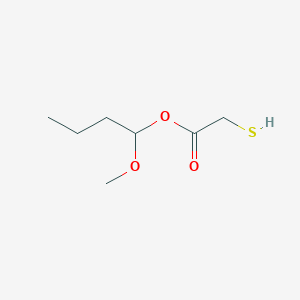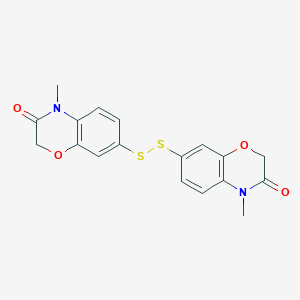
7,7'-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is a complex organic compound characterized by its unique structure, which includes two benzoxazinone rings connected by a disulfide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) typically involves the following steps:
Formation of Benzoxazinone Rings: The initial step involves the synthesis of 4-methyl-2H-1,4-benzoxazin-3(4H)-one. This can be achieved through the cyclization of appropriate precursors such as 2-aminophenol and acetic anhydride under acidic conditions.
Disulfide Bridge Formation: The next step is the formation of the disulfide bridge. This can be done by oxidizing thiol groups present on the benzoxazinone rings using oxidizing agents like iodine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzoxazinone rings can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated benzoxazinones.
科学的研究の応用
Chemistry
In chemistry, 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of disulfide bridges in protein folding and stability. It can also serve as a model compound for understanding the behavior of sulfur-containing biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The benzoxazinone moiety is known for its biological activity, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to oxidation. It can also be employed in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) depends on its application. In biological systems, the disulfide bridge can interact with thiol groups in proteins, affecting their structure and function. The benzoxazinone rings can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA.
類似化合物との比較
Similar Compounds
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: The parent compound without the disulfide bridge.
7,7’-Disulfanediylbis(2H-1,4-benzoxazin-3(4H)-one): Similar structure but without the methyl groups.
Uniqueness
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is unique due to the presence of both the disulfide bridge and the methyl groups on the benzoxazinone rings. This combination of features can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
139503-11-0 |
|---|---|
分子式 |
C18H16N2O4S2 |
分子量 |
388.5 g/mol |
IUPAC名 |
4-methyl-7-[(4-methyl-3-oxo-1,4-benzoxazin-7-yl)disulfanyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H16N2O4S2/c1-19-13-5-3-11(7-15(13)23-9-17(19)21)25-26-12-4-6-14-16(8-12)24-10-18(22)20(14)2/h3-8H,9-10H2,1-2H3 |
InChIキー |
FFPYTAUZIFHDBC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)COC2=C1C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=O)CO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
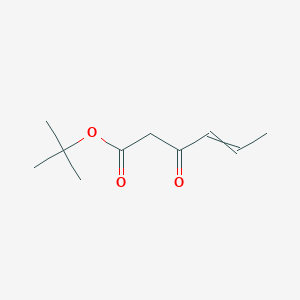
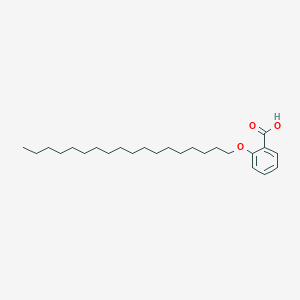
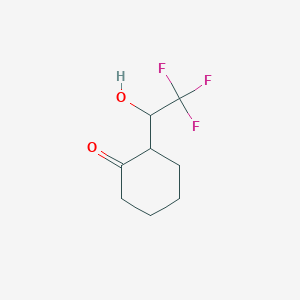
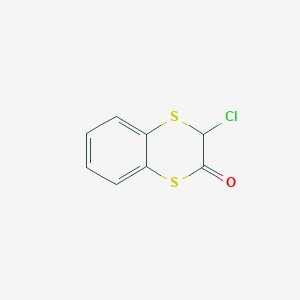
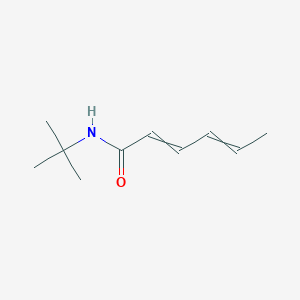
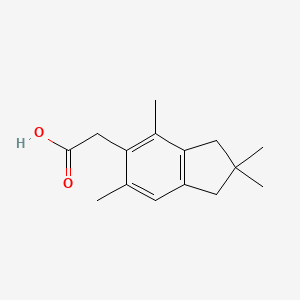
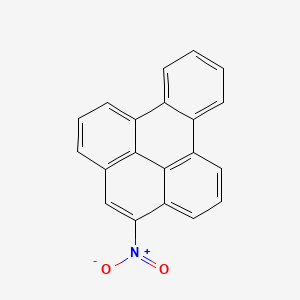
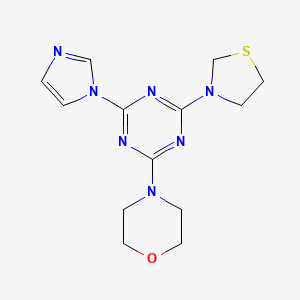
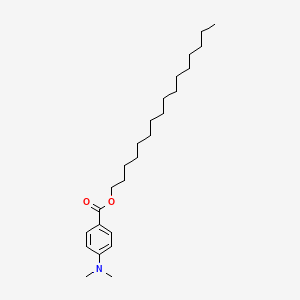
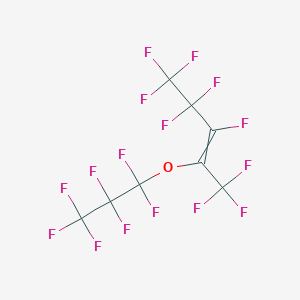
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
